molecular formula C12H13N5O4 B11465069 5-{[(4-hydroxy-6-methylpyrimidin-2-yl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[(4-hydroxy-6-methylpyrimidin-2-yl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11465069
M. Wt: 291.26 g/mol
InChI Key: GXPHSRPDSMBDQL-WLRTZDKTSA-N
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Description

The compound 5-{[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and methyl groups, and a diazinane trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves a multicomponent reaction. One reported method involves the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[(E)-(4-methyl-6-oxo-1H-pyrimidin-2-yl)iminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H13N5O4/c1-6-4-8(18)15-11(14-6)13-5-7-9(19)16(2)12(21)17(3)10(7)20/h4-5,19H,1-3H3,(H,14,15,18)/b13-5+

InChI Key

GXPHSRPDSMBDQL-WLRTZDKTSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C/C2=C(N(C(=O)N(C2=O)C)C)O

Canonical SMILES

CC1=CC(=O)NC(=N1)N=CC2=C(N(C(=O)N(C2=O)C)C)O

Origin of Product

United States

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